6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may interact with dopamine receptors or inhibit the activity of acetylcholinesterase, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the bromine and methyl groups.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the methyl group.
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom but has the methyl group.
The presence of the bromine and methyl groups in this compound imparts unique chemical properties and biological activities, making it distinct from these related compounds .
Properties
IUPAC Name |
6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXULGYSXHFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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